6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid
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Description
Benzothiazepines are a class of heterocyclic scaffolds with celebrated biological activities . They are found in several cardiovascular drugs like diltiazem, clentiazem, and siratiazem .
Synthesis Analysis
The synthesis of benzothiazepines involves various synthetic tactics . An improvement in yields was observed in the presence of electron-donating groups on the aromatic acid ring whereas electron-withdrawing groups proved detrimental to the yields .Molecular Structure Analysis
Benzothiazepines are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .Chemical Reactions Analysis
Benzodiazepines are synthesized from simple and easily accessible starting materials . A highly efficient synthetic method for benzodiazepine has been reported, which involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp 2 TiCl 2 / m -phthalic acid/ethanol-catalysed cyclocondensation in one-pot conditions .Scientific Research Applications
Synthesis and Biological Evaluation
A significant application of 6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid derivatives is in the synthesis of novel compounds with potential biological activities. For instance, Kendre, Landge, and Bhusare (2015) explored the synthesis of benzothiazepine derivatives and evaluated them for antimicrobial and anti-inflammatory activities (Kendre, Landge, & Bhusare, 2015). Furthermore, Atwal et al. (1987) synthesized benzothiazepine-3-carboxylic acid esters, finding them to act as calcium channel blockers, which has implications for cardiovascular drug development (Atwal et al., 1987).
Structural Diversity and Chemical Synthesis
The compound's versatility in chemical synthesis is another key application. Roman (2013) demonstrated the use of related compounds in generating a structurally diverse library through various alkylation and ring closure reactions (Roman, 2013). Similarly, Palagiano et al. (1996) synthesized imidazo[2,1-b]benzothiazole carboxylic acids, showcasing the chemical flexibility and potential for creating a range of derivatives with medicinal value (Palagiano et al., 1996).
Antimicrobial Studies
In the field of antimicrobial research, Pant and Yadav (2017) synthesized benzothiazepine-2-carboxylic acids and evaluated their efficacy against various bacterial and fungal strains, demonstrating the compound's potential in developing new antimicrobial agents (Pant & Yadav, 2017).
Properties
IUPAC Name |
6,8-dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-9-3-5-14-12(7-9)10(2)17-13-8-11(16(18)19)4-6-15(13)20-14/h3-8H,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOPJTPNEVTGBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C(C=C(C=C3)C(=O)O)N=C2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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